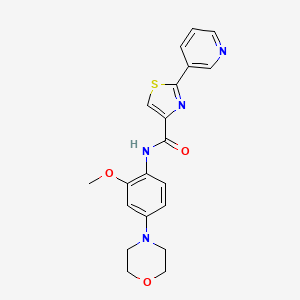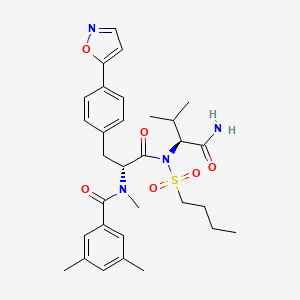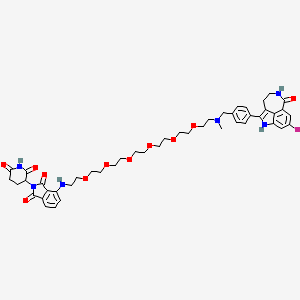![molecular formula C14H24N4O4 B608189 ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate CAS No. 1998725-11-3](/img/structure/B608189.png)
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Researchers have explored its potential applications in various neurological conditions, including depression, Alzheimer’s disease, cerebral malaria, multiple sclerosis, atherosclerosis, hepatitis, and certain cancers .
JHU-083: is a prodrug that acts as a . It is cleaved in vivo to form the active compound (DON).
Vorbereitungsmethoden
Synthesewege: Detaillierte Synthesewege für JHU-083 sind nicht allgemein dokumentiert. Es wird als Prodrug synthetisiert, das später zu DON umgewandelt wird.
Industrielle Produktion: Informationen zu großtechnischen Produktionsmethoden sind begrenzt.
Analyse Chemischer Reaktionen
Reaktionen: JHU-083 unterliegt hauptsächlich . Es zielt auf die Glutaminase-Aktivität in Hirn-CD11b+-Zellen ab.
Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen für seine Synthese sind nicht readily verfügbar.
Hauptprodukte: Das Hauptprodukt ist die aktive Form, .
Wissenschaftliche Forschungsanwendungen
Neurologische Erkrankungen: JHU-083 wurde für Depression, Alzheimer-Krankheit und zerebrale Malaria untersucht.
Multiple Sklerose: Es zeigt vielversprechende Ergebnisse bei der Abschwächung von körperlichen und kognitiven Defiziten im Zusammenhang mit Multipler Sklerose.
Atherosklerose: Die Forschung deutet auf potenzielle Vorteile bei der Behandlung von Atherosklerose hin.
Krebs: JHU-083 zielt auf seneszente Zellen in bestimmten Krebsarten ab.
Wirkmechanismus
Glutaminase-Hemmung: JHU-083 hemmt selektiv die Glutaminase-Aktivität in Hirn-CD11b+-Zellen.
Molekulare Zielstrukturen: Die Glutaminase-Hemmung beeinflusst den Glutamin-Stoffwechsel.
Beteiligte Signalwege: Weitere Studien sind erforderlich, um spezifische Signalwege aufzuklären.
Wirkmechanismus
Glutaminase Inhibition: JHU-083 selectively inhibits glutaminase activity in brain CD11b+ cells.
Molecular Targets: Glutaminase inhibition affects glutamine metabolism.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Das einzigartige Merkmal von JHU-083 liegt in seiner selektiven Glutaminase-Hemmung.
Ähnliche Verbindungen: Obwohl detaillierte Vergleiche rar sind, existieren in der Forschungslandschaft andere Glutaminase-Inhibitoren.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

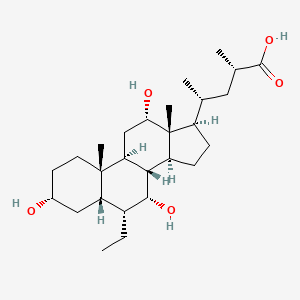
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
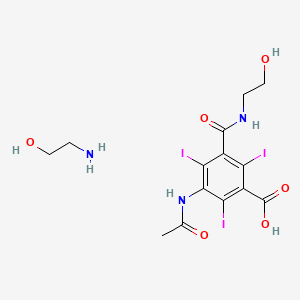
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
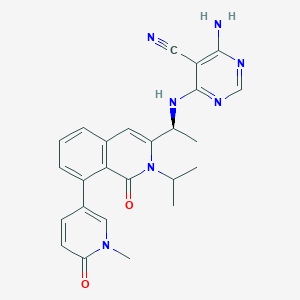
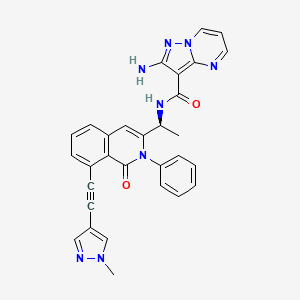
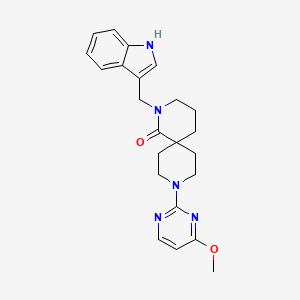
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
